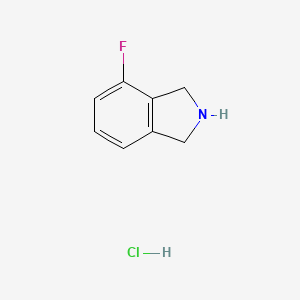

4-Fluoroisoindoline Hydrochloride

説明

Significance in Advanced Organic Chemistry and Medicinal Chemistry

In the realm of advanced organic chemistry, 4-Fluoroisoindoline (B167068) hydrochloride serves as a valuable building block for constructing more complex molecular architectures. Its fluorinated isoindoline (B1297411) core is a key structural motif in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The significance of this compound in medicinal chemistry is highlighted by its use as an intermediate in the synthesis of pharmacologically active molecules. arborpharmchem.com For instance, the related structure, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is a key intermediate for creating derivatives of pomalidomide (B1683931), a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and an agent used in cancer therapy. chemicalbook.com This underscores the utility of the 4-fluoroisoindoline scaffold in generating compounds with potential anti-inflammatory and anti-tumor activities. chemicalbook.comscispace.com

Overview of Heterocyclic Compound Classes in Drug Discovery

Heterocyclic compounds are a cornerstone of modern drug discovery and development, representing a vast and diverse class of molecules. numberanalytics.com These organic compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. ijprajournal.comijsrtjournal.com This structural feature imparts unique chemical and biological properties that make them ideal scaffolds for drug design. numberanalytics.com In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov

The importance of heterocycles in medicinal chemistry stems from their ability to interact with a wide array of biological targets, including enzymes and receptors. ijprajournal.comrroij.com By modifying the heterocyclic core, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. rroij.com These compounds are integral to various therapeutic areas, including the development of treatments for infectious diseases, cancer, and neurological disorders. numberanalytics.com

Heterocyclic scaffolds provide a valuable platform for developing novel therapeutic agents that can overcome drug resistance. rroij.com Their structural diversity allows for the synthesis of analogues with different mechanisms of action, which is crucial for combating resistance in microbes and cancer cells. rroij.com Furthermore, heterocyclic compounds are central to fragment-based drug design (FBDD), an approach that identifies small molecular fragments that bind to biological targets, which are then optimized into lead compounds. rroij.com

Historical Context of Isoindoline Derivatives in Pharmaceutical Science

The history of pharmaceutical science is intertwined with the discovery and development of naturally derived and synthetic compounds. nih.gov Isoindoline derivatives, while not as historically prominent as some other classes of compounds, have emerged as significant players in modern medicine. wikipedia.org The parent compound, isoindoline, consists of a benzene (B151609) ring fused to a five-membered ring containing a nitrogen atom. wikipedia.org

The trajectory of isoindoline-based drugs is notably marked by the history of thalidomide (B1683933), a phthalimide-based compound (a derivative of isoindoline-1,3-dione). nih.gov While thalidomide had a controversial past, subsequent modifications to its structure led to the development of highly successful immunomodulatory drugs. nih.gov Lenalidomide (B1683929) and pomalidomide, both approved for the treatment of multiple myeloma, are prominent examples of how the isoindoline core has been successfully repurposed and optimized for therapeutic benefit. nih.gov

Beyond these well-known examples, research has explored other applications of isoindoline derivatives. For instance, synthetic isoindoline-1,3-dione derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The first naturally occurring isoindole was isolated from a sponge in 1982, further stimulating interest in this class of compounds and their potential as sources for new drug leads. nih.gov

特性

IUPAC Name |

4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNPYNGKUKUSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655039 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924305-06-6 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1H-isoindoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Fluoroisoindoline Hydrochloride and Its Derivatives

Advanced Synthetic Strategies for the Core Scaffold

The construction of the 4-fluoroisoindoline (B167068) core primarily relies on building the isoindoline (B1297411) ring system with the fluorine substituent already in place on a precursor molecule.

Cyclization Reactions for Isoindoline Ring Formation

A common and effective strategy for the synthesis of the isoindoline ring is through the cyclization of appropriately substituted precursors. In the context of 4-fluoroisoindoline, this often involves the formation of a 4-fluorophthalimide intermediate, which is then reduced to the desired isoindoline.

One established method begins with the condensation of 4-fluorophthalic anhydride (B1165640) with a suitable amine. For instance, the reaction of 4-fluoroisobenzofuran-1,3-dione with an amine in a high-boiling solvent like acetic acid leads to the formation of the corresponding N-substituted 4-fluorophthalimide. nih.govresearchgate.net A series of N-aryl derivatives of 4-fluorophthalimide have been synthesized through the condensation of 4-fluorophthalic anhydride with various aromatic amines. nih.gov

The subsequent and crucial step is the reduction of the 4-fluorophthalimide to 4-fluoroisoindoline. While specific literature detailing the reduction of 4-fluorophthalimide is not abundant, the reduction of phthalimides, in general, is a well-known transformation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 4-fluoroisoindoline can then be converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride salt of 4-fluoroisoindoline is a commercially available solid with a reported melting point of 191-196 °C.

More advanced cyclization strategies for the isoindoline core include the [2+2+2] cycloaddition of amino acid-derived alkynes, which can be employed to form the isoindoline ring within a macrocyclic structure. nih.gov Another innovative approach is the use of an isoindole umpolung strategy, which allows for the one-pot synthesis of isoindolines from readily available starting materials under mild conditions. chemicalbook.com

Table 1: Synthesis of N-Aryl-4-fluorophthalimide Derivatives

| Aromatic Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Various arylamines | 4-Flurophthalic anhydride, glacial acetic acid, reflux | N-Aryl-4-fluorophthalimides | nih.gov |

| 3-aminopiperidine-2,6-dione (B110489) hydrogen chloride | 4-fluoroisobenzofuran-l,3-dione, NaOAc, HOAc, 135 °C | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | researchgate.net |

Regioselective Fluorination Techniques

The regioselective introduction of a fluorine atom onto the isoindoline scaffold is a significant synthetic challenge. Based on the available literature, the most common approach is not the direct fluorination of a pre-formed isoindoline ring, but rather the use of a fluorinated starting material. The synthesis of 4-fluoroisoindoline and its derivatives predominantly relies on precursors where the fluorine atom is already positioned at the desired 4-position of the phthalic ring system.

The key starting material for many syntheses is 4-fluorophthalic anhydride or its derivatives. nih.govresearchgate.net This highlights a strategy where the regioselectivity of the fluorination is controlled during the synthesis of the aromatic precursor, prior to the formation of the heterocyclic isoindoline ring. This approach circumvents the challenges associated with the direct and selective fluorination of the electron-rich aromatic ring of the isoindoline core, which could lead to a mixture of regioisomers.

Derivatization Approaches Utilizing 4-Fluoroisoindoline Hydrochloride as a Key Intermediate

Once synthesized, this compound serves as a versatile building block for the creation of a diverse range of more complex molecules. The secondary amine functionality of the isoindoline ring is a key handle for various derivatization reactions.

Nucleophilic Substitution Reactions for Functionalization

The nitrogen atom of the 4-fluoroisoindoline core is nucleophilic and can readily participate in substitution reactions with various electrophiles. This allows for the introduction of a wide array of functional groups at the N-position.

N-Alkylation: The alkylation of the isoindoline nitrogen can be achieved by reacting 4-fluoroisoindoline with alkyl halides or other alkylating agents. For example, the N-alkylation of indolines, a related class of compounds, has been successfully performed using alcohols in the presence of an iron catalyst. nih.gov This "borrowing hydrogen" methodology offers an environmentally friendly approach to N-alkylation. Iridium-catalyzed N-alkylation of indolines with alcohols in water has also been reported, showcasing a green and efficient method for forming N-C bonds. organic-chemistry.org

N-Acylation: The acylation of the nitrogen atom is another common derivatization strategy. This can be accomplished by reacting 4-fluoroisoindoline with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can be a key structural element in biologically active molecules.

Table 2: Representative N-Alkylation Reactions of Indoline Derivatives

| Indoline Derivative | Alkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Indoline | Various alcohols | Tricarbonyl(cyclopentadienone) iron complex, trifluoroethanol | N-alkylated indoline | nih.gov |

| Indoline | Various alcohols | Iridium catalyst, water, air | N-alkylated indoline | organic-chemistry.org |

Condensation and Ring-Opening Methodologies

Condensation reactions involving the 4-fluoroisoindoline core or its precursors are pivotal in building more elaborate structures. As mentioned previously, the condensation of 4-fluoroisobenzofuran-1,3-dione with amines is a key step in forming 4-fluorophthalimide derivatives, which are precursors to 4-fluoroisoindoline. researchgate.net

While ring-opening of the isoindoline core is less common, it is a potential transformation. Under certain conditions, the heterocyclic ring could be cleaved. For instance, the fragmentation of a doubly benzylic isodiazene derived from isoindoline can lead to an o-quinonedimethane intermediate, which can then be trapped. liverpool.ac.uk This type of reactivity opens up avenues for further functionalization and the construction of different ring systems.

Integration into Complex Molecular Architectures

The 4-fluoroisoindoline moiety is a valuable building block for the construction of complex molecules, including macrocycles and targeted protein degraders.

Macrocycles: The isoindoline scaffold can be incorporated into macrocyclic structures. Strategies for creating macrocycles containing functionalized isoindolines include intramolecular [2+2+2] cycloadditions. nih.gov The synthesis of large combinatorial libraries of macrocycles often involves sequential coupling and cyclization reactions where an isoindoline-containing fragment could be one of the building blocks. nih.gov

PROTACs: A significant application of fluorinated isoindoline derivatives is in the development of Proteolysis-Targeting Chimeras (PROTACs). For example, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-fluoro-thalidomide, is a crucial component in the design of PROTACs. researchgate.net This moiety acts as a ligand for the E3 ubiquitin ligase Cereblon, enabling the targeted degradation of specific proteins. researchgate.net

Table 3: Integration of Isoindoline Derivatives into Complex Molecules

| Complex Molecule Type | Synthetic Strategy | Role of Isoindoline Derivative | Reference |

|---|---|---|---|

| Macrocycles | Intramolecular [2+2+2] cycloaddition | Core scaffold of the macrocycle | nih.gov |

| PROTACs | Condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione | E3 ligase (Cereblon) ligand | researchgate.net |

Construction of Phthalimide (B116566) Analogues

The foundational reaction for creating phthalimide analogues is the condensation of 4-fluorophthalic anhydride with a primary amine. sigmaaldrich.comlibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks one of the carbonyl carbons of the anhydride. libretexts.orgsaskoer.castackexchange.comstackexchange.com This initial attack forms a tetrahedral intermediate, which then collapses to form an N-substituted 4-fluorophthalimide. stackexchange.com The reaction is often carried out in a suitable solvent with heating.

Various N-substituted 4-fluorophthalimide derivatives have been synthesized by reacting 4-fluorophthalic anhydride with different primary amines. The specifics of these reactions, including reactants and conditions, highlight the versatility of this synthetic approach.

Table 1: Synthesis of N-Substituted 4-Fluorophthalimide Derivatives

| Amine Reactant | Reaction Time (hours) | Product |

|---|---|---|

| 2-Aminobenzonitrile | 24 | 2-(2-Cyanophenyl)-4-fluoroisoindoline-1,3-dione |

| 1,1-Diphenylmethaneamine | 8 | 2-Benzhydryl-4-fluoroisoindoline-1,3-dione |

| 2-Methyl-4-nitroaniline | 96 | 4-Fluoro-2-(2-methyl-4-nitrophenyl)isoindoline-1,3-dione |

| 4-Phenoxyaniline | 48 | 4-Fluoro-2-(4-phenoxyphenyl)isoindoline-1,3-dione |

Data sourced from a study on the synthesis of 4-fluorophthalimide derivatives, which were recrystallized from ethanol.

Synthesis of Dioxopiperidine-Containing Scaffolds

A critically important derivative is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, a key structure in the development of targeted protein degraders. chemicalbook.comtcichemicals.comsigmaaldrich.comnih.gov The synthesis of this compound is a prime example of constructing complex scaffolds from the 4-fluoroisoindoline core.

The standard method involves the reaction of 4-fluoroisobenzofuran-1,3-dione (4-fluorophthalic anhydride) with 3-aminopiperidine-2,6-dione hydrochloride. chemicalbook.com This condensation reaction is typically performed in acetic acid (HOAc) in the presence of a weak base like sodium acetate (B1210297) (NaOAc) to neutralize the hydrochloride salt. chemicalbook.com The mixture is heated, often at high temperatures around 135 °C, to drive the reaction to completion. chemicalbook.com Upon cooling, the product precipitates and can be isolated by filtration. chemicalbook.com

Table 2: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature |

|---|---|---|---|---|

| 4-Fluoroisobenzofuran-1,3-dione | 3-Aminopiperidine-2,6-dione hydrochloride | Sodium Acetate (NaOAc) | Acetic Acid (HOAc) | 135 °C |

This process yields the target compound as a white solid after workup. chemicalbook.com

Reaction Mechanism Elucidation and Optimization

Optimizing the synthesis of 4-fluoroisoindoline derivatives involves a deep understanding of reaction mechanisms, catalytic systems, and scalability factors.

Catalytic Systems and Reagent Selectivity

The choice of catalyst and reagents is crucial for achieving high yields and selectivity. In the synthesis of phthalimide analogues, the reaction between an anhydride and an amine is fundamentally a nucleophilic substitution and does not always require a catalyst. stackexchange.com However, in more complex syntheses or when using less reactive partners, catalysts are employed.

For instance, in the synthesis of certain phthalimide derivatives, potassium carbonate (K2CO3) has been used as a catalyst in DMF to facilitate the reaction. Modern synthetic methods for related heterocyclic systems, like quinolin-4-ones, utilize a wide array of catalytic systems, including palladium catalysts (e.g., PdCl2(PPh3)2) for carbonylation reactions and N-heterocyclic carbenes (NHCs) for organocatalysis, which could be conceptually applied to isoindoline synthesis. nih.gov Phase transfer catalysts, such as tetraalkylammonium salts, have been successfully used for the N-alkylation of related fluoro-substituted naphthalimides, suggesting their potential utility in modifying 4-fluoroisoindoline derivatives. nuph.edu.ua The development of efficient catalytic systems, including Lewis and Brønsted acids, is also a key area of research for improving the synthesis of various heterocyclic compounds. nih.gov

The reaction mechanism for the formation of the imide ring from an anhydride involves the nucleophilic amine attacking the electrophilic carbonyl carbon. saskoer.castackexchange.com The selectivity of this attack can be influenced by steric and electronic factors on both the anhydride and the amine. stackexchange.com

Process Intensification and Scalability Considerations

Scaling up the synthesis of this compound and its derivatives from the laboratory bench to industrial production requires careful consideration of process intensification. asynt.com This involves optimizing reaction parameters to maximize throughput, yield, and safety while minimizing cost and environmental impact. nih.govwhiterose.ac.uk

A key starting material, 4-fluorophthalic anhydride, can be produced in a high-yield process by reacting 4-chlorophthalic anhydride with a hydrogen fluoride (B91410) triethylamine (B128534) complex at 130 °C, achieving yields up to 84.5%. google.com This provides a scalable route to the necessary precursor.

For the subsequent condensation reactions, process intensification strategies could include:

Optimizing Reaction Conditions: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction temperature, mixing, and residence time, leading to improved consistency and yield.

Solvent and Catalyst Selection: Choosing cost-effective, recyclable, and environmentally benign solvents and catalysts is critical for large-scale synthesis. asynt.com

Downstream Processing: Developing efficient purification methods, such as crystallization, is essential for obtaining high-purity final products on a large scale. The synthesis of 4-fluorophthalic anhydride, for example, involves a cooling crystallization step followed by purification in n-decane. google.com

The adoption of a Quality-by-Design (QbD) approach, where critical process parameters are identified and controlled, can significantly accelerate the scale-up process, ensuring the final product consistently meets quality attributes. nih.govwhiterose.ac.uk This framework helps in translating laboratory procedures into robust and efficient manufacturing processes. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy would be a primary method for verifying the structure of 4-Fluoroisoindoline (B167068) Hydrochloride. A hypothetical ¹H NMR spectrum would be expected to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The fluorine atom's presence would introduce complex splitting patterns (coupling) for the adjacent protons, providing key information about their relative positions. The electron-withdrawing nature of the fluorine would also influence their chemical shifts.

Methylene (CH₂) Protons: The isoindoline (B1297411) ring contains two sets of methylene protons (CH₂ groups). These protons would likely appear as distinct signals in the aliphatic region, typically between 4.0 and 5.0 ppm. Their chemical shift is influenced by the adjacent nitrogen atom and the aromatic system.

Amine (NH) Proton: As a hydrochloride salt, the nitrogen atom would be protonated (NH₂⁺). The protons on the nitrogen would likely appear as a broad signal, and its chemical shift could vary depending on the solvent, concentration, and temperature.

Analysis of the integration (signal area), chemical shift (position), and multiplicity (splitting pattern) of these signals allows for the complete assignment of the proton structure.

Carbon NMR (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detecting the carbon backbone of the molecule. For 4-Fluoroisoindoline Hydrochloride, the spectrum would show a unique signal for each chemically non-equivalent carbon atom.

Aromatic Carbons: The carbons of the benzene ring would resonate in the downfield region, typically from 110 to 160 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the presence and location of the fluorine substituent.

Methylene (CH₂) Carbons: The two methylene carbons in the isoindoline ring would appear in the aliphatic region, generally between 45 and 55 ppm.

Together, ¹H and ¹³C NMR are powerful tools for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the presence and purity of a target compound. In the analysis of a this compound sample, LC-MS would be used to:

Separate the target compound from any impurities or starting materials.

Provide the molecular weight of the compound by observing the molecular ion peak in the mass spectrum. For the free base (C₈H₈FN), the expected monoisotopic mass is approximately 137.06 Da. fluoromart.com The instrument would detect the protonated molecule [M+H]⁺ at an m/z of approximately 138.07.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. fluoromart.com By measuring the mass of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 4-Fluoroisoindoline, HRMS would be used to confirm the elemental formula C₈H₈FN by matching the precise measured mass to the calculated theoretical mass. fluoromart.com

Chromatographic Separations in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the analytical assessment of their purity.

For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard for determining purity.

HPLC: A sample would be injected into an HPLC system, and a chromatogram would be generated. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. The area of this peak relative to the total area of all peaks can be used to quantify the purity, often aiming for >98% for research-grade chemicals. tcichemicals.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique often used to monitor the progress of a chemical reaction or for a quick assessment of purity.

These chromatographic methods are essential for ensuring that a sample of this compound is free from significant impurities that could interfere with subsequent research applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, versatile, and accessible analytical technique frequently employed to monitor the progress of organic reactions, such as the synthesis of 4-Fluoroisoindoline. itwreagents.comquora.com It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time, helping to determine the optimal reaction endpoint. itwreagents.comthieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of a stationary phase, most commonly silica gel. quora.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases.

For isoindoline derivatives, a common mobile phase consists of a mixture of a non-polar solvent and a more polar solvent, such as n-hexane and ethyl acetate (B1210297). nih.govnih.gov The progress of the reaction is typically visualized by spotting three lanes on the TLC plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu This allows for a direct comparison and helps to confirm the identity of the spots. rochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the 4-Fluoroisoindoline product, appears and intensifies.

Due to the aromatic nature of 4-Fluoroisoindoline, the spots can often be visualized under ultraviolet (UV) light (254 nm). rsc.org For compounds that are not UV-active or for enhanced visualization, various chemical staining reagents can be used. illinois.edu General purpose stains like phosphomolybdic acid or potassium permanganate can be employed to visualize most organic compounds.

Table 1: Representative TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:4 v/v) is often effective for isoindoline derivatives. nih.govnih.gov |

| Sample Application | Capillary tubes are used to apply dilute solutions of the starting material and the reaction mixture to the plate's baseline. rochester.edu |

| Development | The plate is developed in a closed chamber until the solvent front nears the top. rochester.edu |

| Visualization | 1. UV lamp (254 nm) 2. Chemical staining (e.g., phosphomolybdic acid, ninhydrin). rsc.orgillinois.edu |

Column Chromatography for Purification

Following the completion of a synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a preparative technique widely used to purify and isolate the desired compound, such as 4-Fluoroisoindoline, from these contaminants. youtube.com The principle is similar to TLC but is performed on a larger scale to physically separate the components.

In a typical setup, a glass column is packed with a stationary phase, usually silica gel of a specific mesh size (e.g., 230-400 mesh). orgsyn.org The selection of an appropriate mobile phase (eluent) is critical for achieving good separation and is often determined by preliminary analysis using TLC. researchgate.net A solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound on TLC is often a good starting point for column chromatography. rochester.edu

The crude product is concentrated and loaded onto the top of the silica gel column. The eluent is then passed through the column, either by gravity or by applying positive pressure (flash chromatography). orgsyn.org Components of the mixture travel down the column at different rates based on their affinity for the stationary phase, leading to their separation. Fractions are collected sequentially from the column's outlet, and those containing the pure product (as determined by TLC analysis of the fractions) are combined.

Given that 4-Fluoroisoindoline is a fluorinated molecule, specialized fluorinated stationary phases could also be employed. silicycle.com These phases can offer different selectivity compared to standard silica, potentially improving the separation of fluorinated compounds from non-fluorinated impurities due to specific fluorine-fluorine interactions. silicycle.comnih.gov

Table 2: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh particle size). orgsyn.org Fluorinated silica phases can also be considered for enhanced selectivity. silicycle.com |

| Mobile Phase (Eluent) | A gradient or isocratic system of solvents like n-hexane and ethyl acetate, optimized based on TLC results. nih.gov |

| Packing Method | The column can be "wet-packed" (slurry of silica in eluent) or "dry-packed". orgsyn.org A layer of sand is often added to the top to prevent disruption of the silica bed. youtube.com |

| Sample Loading | The crude sample is dissolved in a minimal amount of solvent and applied to the column or adsorbed onto a small amount of silica gel (dry loading). rochester.edu |

| Elution & Fractionation | The eluent is passed through the column, and fractions are collected. The composition of each fraction is monitored by TLC. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the final purity of a synthesized compound with high precision and accuracy. wiley.com It is the cornerstone of quality control in pharmaceutical and chemical research. wiley.com For this compound, HPLC would be used to quantify the compound's purity, typically reported as a percentage of the total peak area in the resulting chromatogram. rsc.org

The most common mode for analyzing compounds like this is reversed-phase HPLC. cetjournal.it The system consists of a stationary phase that is non-polar (e.g., a C18 column, which has 18-carbon alkyl chains bonded to silica) and a polar mobile phase. cetjournal.it The sample is injected into the system and carried through the column by the mobile phase. Separation occurs based on the analyte's hydrophobicity; less polar compounds are retained longer on the column.

A typical mobile phase for analyzing nitrogen-containing heterocyclic compounds like indoline derivatives is a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.itscielo.br Small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the aqueous phase to improve peak shape and resolution. cetjournal.itscielo.br A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance. cetjournal.it

The output of an HPLC analysis is a chromatogram, which plots the detector's response against time. A pure sample of this compound would ideally show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, and the purity can be calculated by integrating the area of all peaks and determining the relative area of the main product peak. rsc.org For regulatory purposes, the HPLC method itself must be validated to ensure it is selective, linear, precise, accurate, and robust. iaea.org

Table 3: Representative HPLC Method for Purity Assessment

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 silica column (e.g., 5 µm particle size, 4.6 mm x 250 mm). cetjournal.it |

| Mobile Phase | A gradient or isocratic elution using a mixture of water with 0.1% Trifluoroacetic Acid (TFA) and acetonitrile or methanol. cetjournal.it |

| Flow Rate | Typically 1.0 mL/min. scielo.br |

| Detection | UV-Vis detector set at a specific wavelength (e.g., 254 nm or 280 nm) based on the compound's UV absorbance spectrum. cetjournal.it |

| Analysis Output | A chromatogram displaying retention time and peak area. Purity is determined by the area percentage of the main analyte peak. rsc.org |

Medicinal Chemistry and Pharmacological Investigations of 4 Fluoroisoindoline Hydrochloride Derivatives

Application as a Key Pharmacophore in Drug Design

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. numberanalytics.comnih.gov The 4-fluoroisoindoline (B167068) moiety has emerged as a valuable pharmacophore in the design of new drugs. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. nih.gov The fluorine atom at the 4-position can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, while also improving metabolic stability by blocking potential sites of oxidation. americanelements.com

The utility of the 4-fluoroisoindoline scaffold is particularly evident in its incorporation into more complex molecules designed to interact with specific protein targets. Its structural features allow it to serve as a versatile building block, enabling chemists to synthesize libraries of compounds for screening and lead optimization. numberanalytics.com

Development of Targeted Protein Degraders (PROTACs)

One of the most significant applications of 4-fluoroisoindoline derivatives is in the field of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. frontiersin.org This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govfrontiersin.org This approach offers a powerful strategy to eliminate disease-causing proteins rather than just inhibiting their function.

The 4-fluoroisoindoline core is often part of the E3 ligase-recruiting ligand, particularly for the Cereblon (CRBN) E3 ligase.

Targeting E3 Ubiquitin Ligases (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, IAP)

The selection of an appropriate E3 ligase is critical for the successful design of a PROTAC. nih.gov Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has been extensively targeted in PROTAC development. frontiersin.orgnih.gov Ligands based on thalidomide (B1683933) and its analogs, which often incorporate a phthalimide (B116566) or isoindolinone core, are known to bind to CRBN. medchemexpress.com The 4-fluoroisoindoline moiety is a key component of some of these CRBN-recruiting ligands. For instance, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione is a known CRBN ligand used in the synthesis of PROTACs. chembk.com

While CRBN is a popular choice, other E3 ligases like Von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitors of apoptosis proteins (IAPs) are also utilized in PROTAC design. nih.gov The development of specific ligands for these E3 ligases allows for tissue- or cell-type-specific protein degradation, potentially reducing off-target effects. For example, MDM2 is an E3 ligase that ubiquitinates the tumor suppressor p53, and ligands that bind to MDM2 can be incorporated into PROTACs to degrade other target proteins. nih.govnih.gov

Specific Protein of Interest (POI) Degradation Studies

The versatility of the 4-fluoroisoindoline-based E3 ligase ligand allows for its conjugation with various POI-binding moieties to create specific protein degraders.

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies. PROTACs have been developed to induce the degradation of BTK, offering a potential therapeutic advantage over traditional inhibitors, especially in cases of acquired resistance. nih.gov These PROTACs often couple a BTK inhibitor with a CRBN ligand, which can be derived from a 4-fluoroisoindoline scaffold, to achieve potent and selective BTK degradation. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and proliferation, and its overexpression is associated with various cancers. nih.govnih.gov PROTACs designed to degrade FAK have shown promise in overcoming the limitations of kinase inhibitors, which only block the enzymatic function of FAK and not its scaffolding activities. nih.govnih.gov For example, the FAK-degrading PROTAC FC-11, which incorporates a FAK inhibitor and a CRBN ligand, has been shown to effectively degrade FAK and inhibit cancer cell migration and invasion. nih.gov

Table 1: FAK-Degrading PROTACs

| PROTAC | FAK Inhibitor Moiety | E3 Ligase Ligand | Key Findings |

|---|---|---|---|

| PROTAC-3 | BI-4644 | VHL Ligand | Potent and selective FAK degrader in human prostate cancer cells. nih.gov |

| FC-11 | PF562271 | CRBN Ligand | Effectively degrades FAK, inhibits HCC cell migration and invasion. nih.gov |

| GSK215 | GSK proprietary | VHL Ligand | Induces rapid and prolonged FAK degradation in mice. nih.gov |

The Androgen Receptor (AR) is a key driver of prostate cancer progression. nih.govnih.gov Targeting the AR for degradation with PROTACs is a promising strategy to overcome resistance to conventional anti-androgen therapies. researchgate.net Several AR-degrading PROTACs have been developed that utilize a CRBN ligand, which can be based on the 4-fluoroisoindoline structure, linked to an AR antagonist. researchgate.netmedchemexpress.com These PROTACs have demonstrated the ability to effectively degrade both wild-type and mutant forms of the AR that are associated with drug resistance. nih.govmedchemexpress.com For instance, ARCC-4, a PROTAC derived from the AR antagonist enzalutamide, effectively degrades the AR. researchgate.net Another novel degrader, UBX-390, has shown superior and sustained AR degradation compared to other established AR degraders. nih.gov

Table 2: Androgen Receptor (AR)-Degrading PROTACs

| PROTAC/Degrader | AR Ligand Moiety | E3 Ligase Ligand | Key Findings |

|---|---|---|---|

| ARCC-4 | Enzalutamide derivative | Thalidomide derivative | Degrades ~95% of cellular AR and inhibits proliferation. researchgate.net |

| UBX-390 | Not specified | Cereblon-based | Superior and sustained AR degradation compared to ARV-110 and ARCC-4. nih.gov |

| ARD-69 | AR antagonist 14 | VHL Ligand | Induces AR degradation in AR-positive prostate cancer cells. medchemexpress.com |

| VNPP433-3β | Galeterone analog | MDM2 | Degrades AR and AR-V7 in prostate cancer cells. nih.gov |

| BMS-986365 | Not specified | Cereblon (CRBN) | Induces CRBN-dependent AR degradation. medchemexpress.com |

PARK7 Protein Degradation

Parkinson's disease protein 7 (PARK7), also known as DJ-1, is a multifunctional protein implicated in the cellular response to oxidative stress. biorxiv.org Its dysregulation has been linked to neurodegenerative diseases, particularly Parkinson's disease, and certain cancers. biorxiv.orgnih.gov As a protein that can act as a redox-sensitive chaperone and a positive regulator of androgen receptor-dependent transcription, modulating its levels is of significant therapeutic interest. biorxiv.org

Recent efforts have focused on developing PROTACs to induce the degradation of PARK7. One study reported the development of potent PARK7 degraders, with the standout compound, JYQ-194, inducing approximately 80% degradation at a concentration of 5 µM in A549 cells. acs.org The degradation was confirmed to be dependent on the ubiquitin-proteasome system and required the formation of a ternary complex involving the PROTAC, PARK7, and the E3 ligase. acs.org While this study utilized a CRBN-based PROTAC, the development of VHL-based degraders for PARK7, potentially incorporating a 4-fluoroisoindoline derivative, remains an active area of research.

| Degrader | Target Protein | E3 Ligase Recruited | Key Findings | Reference |

| JYQ-194 | PARK7 | CRBN | Induced ~80% degradation of PARK7 at 5 µM in A549 cells. | acs.org |

| JYQ-195 | PARK7 | CRBN | Less efficient degradation of PARK7 compared to JYQ-194. | acs.org |

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Degradation

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a critical role in maintaining genomic stability. soton.ac.ukoaepublish.com It resolves DNA lesions created by topoisomerase I (Top1) and repairs damage from certain chemotherapeutic agents. nih.govnih.gov Consequently, inhibiting or degrading TDP1 is a promising strategy to enhance the efficacy of anticancer therapies that rely on inducing DNA damage. oaepublish.comnih.gov

While the development of small molecule inhibitors for TDP1 has been an area of focus, the application of PROTAC technology to degrade TDP1 is still in its early stages. oaepublish.com The rationale for targeting TDP1 for degradation stems from its role in repairing DNA damage induced by various cancer treatments. nih.gov To date, specific PROTACs utilizing a 4-fluoroisoindoline hydrochloride derivative for the degradation of TDP1 have not been extensively reported in the literature. However, given the success of VHL-based PROTACs against other targets, this remains a viable and unexplored avenue for future research. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Degradation

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers and inflammatory diseases. nih.govresearchgate.net Its role in promoting cell proliferation, survival, and angiogenesis makes it a highly attractive target for therapeutic intervention. acs.org However, the development of direct small-molecule inhibitors for STAT3 has been challenging. nih.gov

PROTAC technology offers a promising alternative to overcome these challenges. Several studies have reported the successful development of STAT3 degraders. nih.govnih.gov One study described the creation of heterobifunctional small-molecule PROTACs that effectively induce the degradation of STAT3. nih.gov Another publication reported the discovery of SD-36, a potent and selective small-molecule degrader of STAT3 that achieved complete tumor regression in in-vivo models. nih.gov These degraders have been shown to work by recruiting E3 ligases such as Cereblon (CRBN) or VHL. nih.govnih.gov A recent innovative approach, termed D-PROTAC, utilizes a DNA decoy fused to a VHL ligand to achieve specific STAT3 degradation. researchgate.netresearchgate.net This highlights the potential for VHL-recruiting PROTACs, which could incorporate a 4-fluoroisoindoline moiety, in targeting the "undruggable" STAT3 protein. researchgate.net

| Degrader | Target Protein | E3 Ligase Recruited | Key Findings | Reference |

| TSM-1 | STAT3 | E3 ubiquitin ligase | Exhibited superior selectivity, potency, and robust antitumor effects in STAT3-dependent cancers. | nih.gov |

| SD-36 | STAT3 | CRBN | Potently and selectively induced STAT3 degradation, leading to complete tumor regression in xenograft models. | nih.gov |

| D-PROTAC (D11-PROTAC) | STAT3 | VHL | Efficiently mediated STAT3 degradation across various cancer cell types. | researchgate.netresearchgate.net |

Tissue Transglutaminase (TG2) Degradation

Tissue transglutaminase (TG2) is a multifunctional enzyme with roles in protein cross-linking, cell adhesion, and signal transduction. nih.govacs.orgnih.gov Its upregulation is associated with various pathological conditions, including cancer, where it contributes to cell migration and invasion. nih.govacs.org Targeting TG2 with inhibitors has been explored, but a degradation strategy offers the potential to abolish all of its functions simultaneously.

Recently, the first series of VHL-based PROTACs targeting TG2 have been developed and characterized. nih.govacs.orgnih.gov These degraders were shown to effectively reduce TG2 levels in ovarian cancer cells in a proteasome-dependent manner. nih.govacs.org The degradation of TG2 led to a significant reduction in cancer cell adhesion and migration in vitro. nih.govacs.org These findings strongly suggest that the development of more potent TG2 degraders, which could be synthesized using this compound as a precursor for the VHL ligand, represents a promising new strategy for cancer therapy. nih.govacs.org

| Degrader | Target Protein | E3 Ligase Recruited | Key Findings | Reference |

| Degrader 7 | TG2 | VHL | Potently inhibited the migration of OVCAR5 cells in wound-healing and transwell migration assays. | nih.gov |

| Degrader 11 | TG2 | VHL | Potently inhibited the migration of OVCAR5 cells in wound-healing and transwell migration assays. | nih.gov |

SARS-CoV-2 Main Protease Degradation

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.govresearchgate.net While several inhibitors of Mpro have been developed, the PROTAC approach offers a novel strategy to not only inhibit but also eliminate the enzyme.

Several research groups have successfully designed PROTACs that induce the degradation of SARS-CoV-2 Mpro. nih.govnih.govresearchgate.netunipd.it These degraders have been developed to recruit either CRBN or VHL E3 ligases. unipd.it For instance, the PROTAC degrader MPD2 was shown to effectively reduce Mpro protein levels in a time-dependent and CRBN-mediated manner. nih.govnih.gov Another study reported the development of indomethacin-based PROTACs that induce the concentration-dependent degradation of SARS-CoV-2 Mpro by recruiting VHL. unipd.it These studies provide a strong proof-of-concept for the use of PROTACs as antiviral agents and open the door for the development of 4-fluoroisoindoline-based VHL-recruiting PROTACs for this application.

| Degrader | Target Protein | E3 Ligase Recruited | Key Findings | Reference |

| MPD2 | SARS-CoV-2 Mpro | CRBN | Effectively reduced Mpro protein levels in 293T cells and SARS-CoV-2-infected A549-ACE2 cells. | nih.govnih.gov |

| PROTAC 6 (Indomethacin-based) | SARS-CoV-2 Mpro | VHL | Showed potent anti-SARS-CoV-2 activity in infected human lung cells and induced Mpro degradation. | unipd.it |

Prostaglandin (B15479496) E Synthase 2 (PGES-2) Degradation

Prostaglandin E synthase 2 (PGES-2) is an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. oaepublish.comnih.gov It is considered a potential therapeutic target for inflammatory diseases. nih.govnih.gov While inhibitors of PGES-2 have been investigated, a degradation approach could offer a more profound and sustained therapeutic effect.

An interesting development in this area came from a study on indomethacin-based PROTACs. Initially hypothesized to degrade human PGES-2, these PROTACs were ultimately found to induce the degradation of the SARS-CoV-2 main protease instead. unipd.it This highlights the complexities of PROTAC design and the potential for off-target effects or unexpected primary targets. As of now, there are no specific reports of PROTACs designed with a this compound derivative that successfully and selectively degrade PGES-2. This remains an open area for investigation, with the potential to develop novel anti-inflammatory therapies.

Linker Chemistry and Design for PROTAC Efficacy

Commonly used linkers in PROTAC design include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. precisepeg.combroadpharm.com PEG linkers can enhance the water solubility of the PROTAC molecule. precisepeg.com More recently, there has been a shift towards more sophisticated and functional linkers to improve properties like cell permeability and metabolic stability. nih.govnih.gov The introduction of rigid structures, such as cycloalkanes (e.g., piperazine, piperidine) or aromatic rings, can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. precisepeg.com

The incorporation of fluorine into the linker is another strategy being explored to modulate lipophilicity and conformational preferences. soton.ac.uk Furthermore, the type of chemical bond used to connect the linker to the warhead and the E3 ligase ligand is also a key consideration. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is often employed for its efficiency and reliability in synthesizing PROTAC libraries with varying linker lengths and compositions. nih.gov The rational design of linkers, often aided by computational modeling and structural biology, is essential for accelerating the development of optimized PROTACs that can effectively recruit E3 ligases like VHL, for which 4-fluoroisoindoline serves as a key building block. nih.govnih.gov

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Flexible, synthetically accessible. | Can lead to high lipophilicity and poor solubility. |

| Polyethylene Glycol (PEG) | Hydrophilic, improves water solubility. | May have reduced metabolic stability. |

| Rigid Linkers (e.g., cycloalkanes, aromatic rings) | Constrain the conformation of the PROTAC. | Can enhance selectivity and ternary complex stability. |

| Fluorinated Linkers | Modulate lipophilicity and conformation. | Can improve drug-like properties. |

| Click-Chemistry Linkers (e.g., triazoles) | Formed via efficient and robust reactions. | Facilitates the rapid synthesis of PROTAC libraries. |

Impact of Linker Length on Degradation Efficiency

The length of the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the efficacy of a PROTAC. nih.govsigmaaldrich.comrsc.org An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.gov

Systematic studies have demonstrated that varying the linker length can significantly impact the degradation potency of a PROTAC. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a study exploring different linker lengths found that a 16-atom chain length was optimal for inducing ER degradation. nih.govnih.govresearchgate.net This highlights the necessity of fine-tuning the linker length to achieve maximal degradation efficiency. nih.gov

Research on PROTACs targeting TANK-binding kinase 1 (TBK1) showed that linkers with fewer than 12 atoms did not induce degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. explorationpub.comnih.gov However, a decrease in potency was observed with a 29-atom linker, suggesting that while a minimum length is required, excessive length can be detrimental. explorationpub.comnih.gov The flexibility of longer alkyl or ether chains can be advantageous when designing PROTACs for new target proteins, allowing the molecule to adopt a productive conformation for ternary complex formation. nih.gov

Conversely, in some cases, shorter linkers are favored. Studies on bromodomain and extraterminal (BET) protein degraders revealed that PROTACs with shorter linkers (0, 4-5 PEG units) were more potent than those with intermediate length linkers (1-2 PEG units). nih.gov This variability underscores that the optimal linker length is specific to each target protein and E3 ligase pair and often requires empirical determination. explorationpub.comnih.gov

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

| Target Protein | Linker Length (atoms) | Degradation Efficiency (DC50/Dmax) | Reference |

| Estrogen Receptor (ER)-α | 16 | Optimal Degradation | nih.govnih.govresearchgate.net |

| TANK-binding kinase 1 (TBK1) | < 12 | No Degradation | explorationpub.comnih.gov |

| TANK-binding kinase 1 (TBK1) | 12-29 | Submicromolar Potency | explorationpub.comnih.gov |

| TANK-binding kinase 1 (TBK1) | 21 | DC50 = 3 nM, Dmax = 96% | explorationpub.comnih.gov |

| TANK-binding kinase 1 (TBK1) | 29 | DC50 = 292 nM, Dmax = 76% | explorationpub.comnih.gov |

| Bromodomain-containing protein 4 (BRD4) | 0, 4-5 PEG units | < 0.5 µM | nih.gov |

| Bromodomain-containing protein 4 (BRD4) | 1-2 PEG units | > 5 µM | nih.gov |

Chemical Composition of Linkers and Ternary Complex Formation

The chemical composition of the linker, in addition to its length, plays a crucial role in the formation and stability of the ternary complex. explorationpub.comnih.gov The linker's composition can influence its flexibility and ability to facilitate productive protein-protein interactions within the ternary complex. nih.govnih.gov

Commonly used linkers include flexible alkyl chains and polyethylene glycol (PEG) units. broadpharm.com The flexibility of these linkers can be essential for allowing the PROTAC to adopt the necessary conformation for ternary complex formation. explorationpub.comnih.gov For example, the crystal structure of the degrader MZ1 in a complex with its target and E3 ligase revealed that the linker folds upon itself to achieve a bioactive conformation, highlighting the need for a certain degree of flexibility. explorationpub.comnih.gov

However, increased rigidity in the linker is not always beneficial. The substitution of a flexible PEG unit with a more rigid phenyl ring in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity. nih.gov This suggests that for some systems, a degree of conformational freedom in the linker is necessary to accommodate the formation of a productive ternary complex. nih.gov

Enzyme Inhibitory Activity Studies

Derivatives of 4-fluoroisoindoline have also been investigated for their potential as inhibitors of various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov These inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov Research into novel AChE inhibitors has included the exploration of various chemical scaffolds to improve potency and selectivity. nih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies have been crucial in guiding the design of potent AChE inhibitors. nih.govrsc.org For example, in a series of indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrated a 1250-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov

Further research has shown that rigid analogues of flexible molecules can lead to enhanced activity. For instance, the rigid analogue of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, which contains an isoindoline (B1297411) moiety, exhibited more potent AChE inhibitory activity. nih.gov Another study found that 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was a highly potent AChE inhibitor with an IC50 of 1.2 nM and showed significant selectivity over BuChE. nih.gov These findings highlight the importance of the isoindoline and related heterocyclic structures in achieving potent AChE inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Diseases

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used for the treatment of type 2 diabetes. researchgate.net They work by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. The search for novel DPP-4 inhibitors with improved efficacy and pharmacokinetic profiles is an active area of research. nih.govmdpi.com

Several studies have focused on the design and synthesis of new DPP-4 inhibitors based on various heterocyclic scaffolds. oatext.comnih.gov For instance, a series of trifluoromethyl-substituted tetrahydropyran (B127337) derivatives were developed as potent and long-acting DPP-4 inhibitors. nih.gov In another study, pyrazole-based thiosemicarbazones were synthesized and evaluated for their DPP-4 inhibitory effects. nih.gov Compound 2f from this series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, emerged as a highly potent inhibitor with an IC50 value of 1.266 nM, which was more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov

Molecular modeling and structure-activity relationship studies are instrumental in the rational design of these inhibitors. mdpi.com The design of novel compounds often involves modifying existing scaffolds to enhance their interaction with the active site of the DPP-4 enzyme. oatext.com

Table 2: DPP-4 Inhibitory Activity of Pyrazole-Based Thiosemicarbazones

| Compound | Substituent on Benzylidene Moiety | IC50 (nM) | Reference |

| 2f | 4-bromo | 1.266 ± 0.264 | nih.gov |

| 2g | 4-trifluoromethyl | 4.775 ± 0.296 | nih.gov |

| 2o | 4-biphenyl | 18.061 ± 0.311 | nih.gov |

| 2k | 4-thiomethyl | 22.671 ± 0.301 | nih.gov |

| 2i | 4-methoxy | 43.312 ± 0.372 | nih.gov |

| Sitagliptin | - | 4.380 ± 0.319 | nih.gov |

Bruton's Tyrosine Kinase (BTK) Kinase Activity Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.govgoogle.com The development of BTK inhibitors has led to significant advancements in the treatment of these conditions. nih.gov

Research in this area has focused on both covalent and non-covalent inhibitors. rcsb.org While covalent inhibitors like ibrutinib (B1684441) have shown clinical success, the emergence of resistance, often through mutations at the Cys481 binding site, has driven the development of non-covalent inhibitors. nih.govrcsb.org

Derivatives incorporating various heterocyclic systems have been explored for their BTK inhibitory activity. For example, 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives have been investigated as selective BTK inhibitors. google.com In another study, a series of oxindole-based derivatives were designed, and compound 9g was identified as a potent BTK inhibitor. nih.gov These efforts often involve computational methods like docking and molecular dynamics simulations to understand the binding interactions and guide the design of more potent and selective inhibitors. nih.gov PROTACs targeting BTK have also been developed, demonstrating the potential to overcome resistance mechanisms associated with traditional kinase inhibitors by inducing the degradation of the BTK protein. nih.gov

Focal Adhesion Kinase (FAK) Kinase Activity Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and proliferation, making it an attractive target for cancer therapy. nih.govnih.gov Overexpression of FAK is associated with various cancers. nih.govnih.gov

A variety of chemical scaffolds have been investigated as FAK inhibitors. nih.govnih.gov Derivatives of 2,4-diaminopyrimidine (B92962) have been a focus of FAK inhibitor design. nih.gov For instance, TAE226 and PF-573228 are ATP-competitive inhibitors based on this scaffold. nih.gov More recently, fragment-based drug design has led to the identification of novel FAK inhibitors, such as a series of benzotriazole-containing acylarylhydrazones. nih.gov

Structure-activity relationship studies have been instrumental in optimizing the potency of these inhibitors. For example, a series of 1,2,4-triazole (B32235) derivatives were designed as dual HDAC2 and FAK inhibitors, with compound 26 showing potent FAK inhibitory activity with an IC50 of 12.59 nM. nih.gov The development of FAK-targeting PROTACs is also an emerging area of research, offering a new strategy to target this kinase. nih.gov

Table 3: FAK Inhibitory Activity of Selected Compounds

| Compound | Scaffold | FAK IC50 | Reference |

| TAE226 | Diaminopyrimidine | - | nih.gov |

| PF-573228 | Diaminopyrimidine | - | nih.gov |

| Y15 | 1,2,4,5-benzenetetraamine tetrahydrochloride | 1 µM (for FAK autophosphorylation) | nih.gov |

| Compound 9a | [18F]-labelled 2,4-diaminopyrimidine | 5.0 nM | nih.gov |

| Compound 9b | [18F]-labelled 2,4-diaminopyrimidine | 21.6 nM | nih.gov |

| Compound 26 | 1,2,4-triazole | 12.59 nM | nih.gov |

Hsp90 Isoform-Selective Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the proper folding and stability of numerous client proteins, many of which are implicated in cancer progression. nih.gov Consequently, inhibiting Hsp90 has emerged as a promising strategy in cancer therapy. nih.gov However, early Hsp90 inhibitors that non-selectively targeted all four of its isoforms often led to significant side effects and toxicities in clinical trials. nih.govnih.gov This has spurred the development of isoform-selective inhibitors to better delineate the specific roles of each Hsp90 isoform in disease and to potentially offer improved therapeutic windows. nih.govnih.gov

The four major Hsp90 isoforms are the cytosolic Hsp90α (inducible) and Hsp90β (constitutively expressed), the endoplasmic reticulum-resident glucose-regulated protein 94 (Grp94), and the mitochondrial tumor necrosis factor receptor-associated protein 1 (Trap1). nih.gov Research has shown that despite their structural similarities, Hsp90α and Hsp90β have distinct sets of client proteins. nih.gov

Within this context, isoindoline-based compounds have been investigated as Hsp90 inhibitors. For instance, a series of dihydroxyphenylisoindoline amides were developed as orally bioavailable, non-quinone-containing Hsp90 inhibitors. nih.gov Through structure-based design and optimization of physicochemical properties, researchers identified compounds with enhanced cell potency and favorable pharmacokinetic profiles. nih.gov

Furthermore, a structure-based drug design approach led to the creation of a novel benzolactam series of Hsp90α/β inhibitors with over 1000-fold selectivity against the Grp94 and TRAP1 isoforms. rcsb.org These selective inhibitors were as effective as pan-Hsp90 inhibitors in clearing mutant huntingtin protein in vitro, but with reduced cellular toxicity, suggesting their potential for treating neurodegenerative diseases like Huntington's. rcsb.org One such selective and orally available Hsp90α/β inhibitor, compound 31, successfully crossed the blood-brain barrier and reduced huntingtin protein levels in the brains of rats. rcsb.org

More recently, a study reported the synthesis of 2-aroylisoindoline hydroxamic acids as dual inhibitors of HDAC6 and Hsp90. nih.govresearchgate.net Two compounds from this series, one with an N-benzyl linker (compound 10) and another with a long alkyl chain linker (compound 17), were identified as potent dual selective inhibitors. nih.govresearchgate.net

| Compound | Target(s) | IC50 / GI50 | Cell Line(s) | Reference |

| Compound 10 | HDAC6, Hsp90 | HDAC6 IC50: 33.3 nM, Hsp90 IC50: 66 nM | A549 (lung), H1975 (lung) | nih.govresearchgate.net |

| A549 GI50: 0.37 µM, H1975 GI50: 0.13 µM | ||||

| Compound 17 | HDAC6, Hsp90a | HDAC6 IC50: 4.3 nM, Hsp90a IC50: 46.8 nM | A549 (lung), H1975 (lung) | nih.gov |

| A549 GI50: 0.76 µM, H1975 GI50: 0.52 µM |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the metabolic pathway of tryptophan and plays a significant role in tumor immune evasion. nih.govnih.gov By catalyzing the initial and rate-limiting step of tryptophan degradation into kynurenine, IDO1 suppresses the proliferation and activity of effector T-cells, thereby helping cancer cells escape immune surveillance. nih.govnih.gov This has made IDO1 a compelling target for cancer immunotherapy, leading to the development of numerous inhibitors. nih.govnih.gov

Several small-molecule IDO1 inhibitors have advanced to clinical trials. nih.gov The structural scaffolds of these inhibitors are diverse, with indole (B1671886) and phenylimidazole cores being prominent. nih.gov For example, indoximod and PF-0684003 are indole derivatives, while GDC-0919 and AMCL-17g are based on a phenylimidazole scaffold. nih.gov

In the quest for novel IDO1 inhibitors, researchers have designed and synthesized various compounds, attaching different fragments and ligands to core scaffolds to enhance their binding to the IDO1 active site. nih.gov One study developed four series of potential IDO1 inhibitors based on indole and phenylimidazole scaffolds. nih.gov Among these, two compounds with a phenylimidazole scaffold, DX-03-12 and DX-03-13, demonstrated potent IDO1 inhibition with IC50 values in the range of 0.3–0.5 μM. nih.gov These compounds also exhibited low cytotoxicity, suggesting their antitumor effects are likely mediated through immune modulation. nih.gov

More recent approaches have focused on developing proteolysis targeting chimeras (PROTACs) to degrade the IDO1 protein. nih.gov One such IDO1-PROTAC was shown to potently degrade IDO1 through cereblon-mediated proteasomal degradation, inhibit its enzymatic activity, and suppress its non-enzymatic functions in human glioblastoma cells. nih.gov This novel IDO1 protein degrader also demonstrated a survival benefit in a mouse model of glioblastoma. nih.gov

Broader Biological Activity and Therapeutic Potential

The isoindoline and related phthalimide scaffolds are recognized for their wide range of biological activities, making them privileged structures in medicinal chemistry.

The cell wall of Mycobacterium tuberculosis (MTB), rich in mycolic acids, presents a formidable barrier to many drugs. nih.gov Enzymes involved in the fatty acid synthesis (FAS-II) pathway, such as β-ketoacyl ACP synthase I (KasA), are therefore attractive targets for anti-tuberculosis drug development. nih.gov

While direct studies on this compound for anti-tuberculosis activity are not prominent, related heterocyclic structures like triazoles have shown promise. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant activity against both the H37Rv and multi-drug-resistant (MDR) strains of MTB. nih.gov Other triazole derivatives have also demonstrated antibacterial properties by targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov

Linezolid, an oxazolidinone antimicrobial, is increasingly used for treating drug-resistant tuberculosis and has shown dose-dependent bactericidal activity against M. tuberculosis. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.govnih.gov Nitrogen-containing heterocyclic compounds, including indoles and isoquinolines, have been a focus of this research. nih.govnih.gov

While specific antimalarial studies on this compound are not widely reported, the broader class of isoquinoline (B145761) derivatives has shown potential. An in silico study identified 6,7-dinitro-2- nih.govnih.govresearchgate.nettriazol-4-yl-benzo[de]isoquinoline-1,3-dione, an isoquinoline derivative from Streptomyces hygroscopicus, as a potential antimalarial agent. nih.gov This compound demonstrated favorable drug-likeness criteria and was predicted to bind to several protein targets in P. falciparum, with the strongest affinity for adenylosuccinate synthetase. nih.gov

Phthalimides, which are structurally related to isoindoline-1,3-diones, are a well-established class of compounds with significant anti-inflammatory properties. researchgate.netnih.gov The therapeutic effects of thalidomide and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), have spurred the development of a wide array of phthalimide derivatives as anti-inflammatory agents. nih.gov

These derivatives often exert their effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net For example, a series of N-phenyl-phthalimide sulfonamides and amides were designed as hybrids of thalidomide and an aryl sulfonamide phosphodiesterase inhibitor. nih.govresearchgate.net One compound from this series, LASSBio 468, which contains a sulfonyl-thiomorpholine moiety, demonstrated potent inhibition of LPS-induced neutrophil recruitment, an effect correlated with its ability to inhibit TNF-α production. nih.govresearchgate.netjapsonline.com

The phthalimide and isoindoline scaffolds are prevalent in the design of anticancer agents due to their diverse mechanisms of action. researchgate.netjapsonline.com These compounds can readily cross biological membranes due to their lipophilic and neutral nature. japsonline.com

Derivatives of these scaffolds have been investigated for their antiproliferative activity against a wide range of cancer cell lines, including breast, colon, and liver cancer. researchgate.net For instance, certain 4-thiazolidinone (B1220212) (4-TZD) hybrids, which can be considered related structures, have shown antiproliferative and pro-apoptotic properties in lung adenocarcinoma (A549) cells. nih.gov These compounds can induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their anticancer effects. nih.gov

Fluorinated thiazolidin-4-one derivatives have also been synthesized and tested for their anticancer potential against liver (HepG2) and colon (HCT116) cancer cell lines. researchgate.net In one study, derivatives with fluorine atoms at both meta-positions of an aromatic ring showed promising anticancer activity. researchgate.net

Furthermore, some fluoroquinolone derivatives have demonstrated potent antiproliferative activities. nih.gov A reduced 3-chloro fluoroquinolone derivative, 4b, exhibited strong antiproliferative effects against three colorectal cancer cell lines (SW620, HCT116, and HT29), with a particularly low IC50 value of 840 nM against HCT116 cells. nih.gov

| Compound Class/Derivative | Activity | Cell Line(s) | Key Findings | Reference |

| LASSBio 468 | Anti-inflammatory | - | Potent inhibitor of LPS-induced neutrophil recruitment and TNF-α production. | nih.govresearchgate.netjapsonline.com |

| 4-Thiazolidinone Hybrids | Antiproliferative, Pro-apoptotic | A549 (lung adenocarcinoma) | Induce ROS production in cancer cells. | nih.gov |

| Fluorinated Thiazolidin-4-ones | Anticancer | HepG2 (liver), HCT116 (colon) | Derivatives with fluorine at meta-positions showed promising activity. | researchgate.net |

| Fluoroquinolone Derivative 4b | Antiproliferative | SW620, HCT116, HT29 (colorectal) | IC50 of 840 nM against HCT116 cells. | nih.gov |

Antiviral Efficacy against Coronaviruses

There is currently a lack of direct scientific evidence from peer-reviewed literature and clinical studies demonstrating the antiviral efficacy of this compound or its direct derivatives against coronaviruses. The primary focus of research on this compound has been in other areas of medicinal chemistry.

However, the inclusion of fluorine in heterocyclic compounds is a well-established strategy in the development of antiviral agents. For instance, a different fluorinated nucleoside analogue, 4'-Fluorouridine, has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2. rsc.orggoogle.comresearchgate.netbldpharm.com This compound functions by inhibiting the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication. google.comresearchgate.net The success of fluorinated molecules like 4'-Fluorouridine underscores the potential of fluorine substitution in enhancing the therapeutic properties of antiviral drug candidates. While this does not directly imply efficacy for this compound, it provides a rationale for the continued interest in fluorinated heterocyclic scaffolds in antiviral research.

Pharmacological Modulators and Immunomodulatory Drug (IMiD) Analogues (e.g., Pomalidomide, Lenalidomide, Thalidomide)

The isoindoline scaffold is a core structural component of the important class of therapeutics known as Immunomodulatory Drugs (IMiDs). This class includes Thalidomide and its more potent analogues, Lenalidomide and Pomalidomide, which are widely used in the treatment of multiple myeloma and other hematological malignancies. nih.govchemicalbook.com

The chemical structure of these drugs is based on a phthalimide ring system, which is closely related to the isoindoline structure. This compound serves as a valuable building block in the synthesis of fluorinated analogues of these IMiDs. Specifically, the related compound 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-fluoro-thalidomide, is a key intermediate. bldpharm.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This intermediate can be synthesized from 4-fluoroisobenzofuran-1,3-dione and is used in the preparation of novel derivatives of Pomalidomide. nih.govchemicalbook.com

The introduction of a fluorine atom onto the phthalimide ring can significantly alter the compound's biological activity. Fluorination is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to its target. In the context of IMiDs, these modifications can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov For example, tetrafluorination of the phthalimide moiety of thalidomide analogues has been shown to have a beneficial effect on their anti-angiogenic properties. nih.gov